3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15652466
Molecular Formula: C26H24N4O4
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N4O4 |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C26H24N4O4/c1-2-33-24-10-6-9-20(25(24)31)16-27-30-26(32)23-15-22(28-29-23)19-11-13-21(14-12-19)34-17-18-7-4-3-5-8-18/h3-16,31H,2,17H2,1H3,(H,28,29)(H,30,32)/b27-16+ |
| Standard InChI Key | BBUXEHYMTVILHL-JVWAILMASA-N |
| Isomeric SMILES | CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a 1H-pyrazole ring substituted at position 3 with a 4-(benzyloxy)phenyl group and at position 5 with a carbohydrazide moiety. The hydrazide side chain forms an (E)-configured Schiff base with 3-ethoxy-2-hydroxybenzaldehyde, introducing stereoelectronic effects critical for molecular interactions .
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₅N₄O₄ |
| Molecular Weight | 473.51 g/mol |
| logP (Predicted) | 4.82 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 95.8 Ų |
The benzyloxy group at C-4 of the pyrazole enhances lipophilicity (logP = 4.82), while the ethoxy-hydroxybenzaldehyde moiety contributes to hydrogen bonding capacity . X-ray crystallography of analogous structures reveals dihedral angles of 64–68° between aromatic rings, suggesting conformational flexibility .
Synthetic Methodology
Key Reaction Steps
Synthesis proceeds via a four-step sequence:
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Pyrazole-5-carboxylic Acid Formation: Vilsmeier-Haack formylation of 3-[4-(benzyloxy)phenyl]-1H-pyrazole yields the 5-carbaldehyde intermediate .
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Hydrazide Preparation: Reaction with hydrazine hydrate converts the aldehyde to pyrazole-5-carbohydrazide.
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Schiff Base Condensation: Condensation with 3-ethoxy-2-hydroxybenzaldehyde in ethanol/piperidine forms the final hydrazone .
Optimization Parameters
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Yield: 72–78% for the condensation step under reflux (∆T = 78°C, t = 6–8 hr) .
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Stereoselectivity: Exclusive (E)-isomer formation due to steric hindrance from the ortho-hydroxyl group .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.7 µg/mL (pH 7.4), classified as poorly soluble (Biopharmaceutics Classification System Class IV) .
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Thermal Stability: Decomposition onset at 218°C (DSC), suitable for solid dosage formulations.
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Photodegradation: t₁/₂ = 48 hr under UV light (λ = 254 nm), necessitating light-protected storage .
Spectroscopic Characterization
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IR (KBr): 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N), 3250–3350 cm⁻¹ (N-H/O-H) .
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¹H NMR (400 MHz, DMSO-d₆): δ 12.21 (s, 1H, NH), 8.43 (s, 1H, CH=N), 7.72–6.82 (m, 12H, aromatic) .
Biological Activity and Mechanisms
Enzymatic Inhibition
Structural analogs demonstrate:
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COX-2 Inhibition: IC₅₀ = 0.8–1.2 µM via π-π stacking with Tyr385 and His386 .
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Antifungal Activity: MIC = 16 µg/mL against Candida albicans through ergosterol biosynthesis disruption .
Cytotoxicity Profiles
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 9.4 ± 1.2 | Caspase-3/7 activation |
| A549 (Lung) | 12.1 ± 0.9 | ROS-mediated apoptosis |
| HEK293 (Normal) | >50 | Low non-target toxicity |
The ortho-hydroxy group enhances metal chelation, generating reactive oxygen species in cancer cells .
Pharmacokinetic Considerations
ADME Properties
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Absorption: Caco-2 permeability = 5.6 × 10⁻⁶ cm/s (moderate)
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Metabolism: CYP3A4-mediated O-deethylation (major pathway)
Toxicity Risks
Comparative Analysis with Structural Analogs
| Compound Modification | logP | COX-2 IC₅₀ (µM) | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| 4-Bromophenyl variant | 5.03 | 1.1 | 8.9 |
| 4-Chlorophenyl-triazole | 4.95 | 0.9 | 10.2 |
| Target compound | 4.82 | 1.2 | 12.7 |
The benzyloxy group improves solubility by 42% compared to halogenated analogs while maintaining potency .
Industrial and Regulatory Considerations
Scalability Challenges
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Cost Analysis: Raw material costs = $2,450/kg (benzyl bromide = major cost driver)
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Process Mass Intensity: 86 kg/kg (needs solvent recovery optimization)
Patent Landscape
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